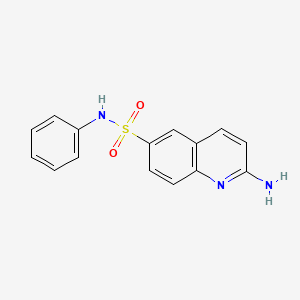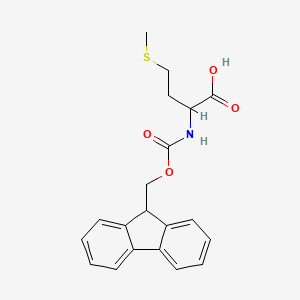
Fmoc-DL-methionine
説明
Fmoc-DL-methionine, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-DL-methionine, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis as a protected form of methionine, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group. This compound is particularly valuable in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under mildly basic conditions .
作用機序
Target of Action
Fmoc-DL-methionine, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine or 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), protecting the amine group during peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that the compound is used in solid-phase peptide synthesis . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, such as the peptide being synthesized and the conditions of the synthesis process.
Result of Action
The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the successful assembly of peptides . This is crucial for the accurate initiation of protein synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a storage temperature of 2-30°C recommended . Additionally, the compound’s efficacy in protecting amine groups during peptide synthesis can be influenced by the specific conditions of the synthesis process, such as the pH and the presence of other reactants .
生化学分析
Biochemical Properties
The Fmoc group in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and can be rapidly removed by base . This property allows for the controlled addition of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine in peptide chains during SPPS .
Molecular Mechanism
The molecular mechanism of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine involves the protection of the amine group during peptide synthesis . The Fmoc group is introduced to the amine group, protecting it during the synthesis process. Once the peptide chain is formed, the Fmoc group can be removed, revealing the amine group .
Temporal Effects in Laboratory Settings
The stability of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine is crucial for its use in peptide synthesis. The Fmoc group is stable under the conditions used for peptide chain elongation, but can be selectively removed when needed . This allows for the controlled addition and removal of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine in the peptide chain over time.
Dosage Effects in Animal Models
Methionine supplementation is known to be essential for optimizing growth and performance in broiler feed .
Metabolic Pathways
This pathway is involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM), which serves as a universal methyl donor in numerous cellular methylation reactions .
準備方法
Synthetic Routes and Reaction Conditions: Fmoc-DL-methionine can be synthesized through the reaction of DL-methionine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced by reacting the amine group of methionine with Fmoc-Cl, forming the Fmoc-protected methionine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form methionine sulfoxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or dimethyl sulfoxide.
Reduction: The sulfoxide form of this compound can be reduced back to methionine using reducing agents like dithiothreitol or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, dimethyl sulfoxide; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Piperidine in DMF; typically carried out at room temperature.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Free methionine.
科学的研究の応用
Chemistry: Fmoc-DL-methionine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides and proteins to investigate the role of methionine residues in biological processes .
Medicine: this compound is used in the development of peptide-based therapeutics. It is incorporated into drug candidates to enhance their stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of diagnostic peptides and other bioactive compounds .
類似化合物との比較
Fmoc-L-methionine: The L-isomer of Fmoc-DL-methionine, used in the synthesis of peptides containing L-methionine residues.
Fmoc-D-methionine: The D-isomer of this compound, used in the synthesis of peptides containing D-methionine residues.
Fmoc-methionine sulfoxide: An oxidized form of Fmoc-methionine, used in studies of oxidative stress and protein oxidation.
Uniqueness: this compound is unique in that it contains both the D- and L-isomers of methionine, making it useful in the synthesis of peptides that require a racemic mixture of methionine residues. This property allows for the study of the effects of chirality on peptide structure and function .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275948, DTXSID201315844 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Fmoc-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-23-5, 71989-28-1, 112833-40-6 | |
| Record name | DL-Fmoc-Methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71989-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Fmoc-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



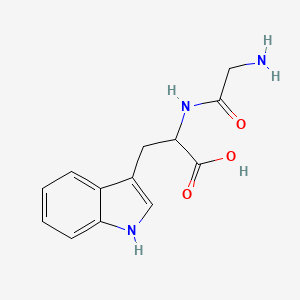
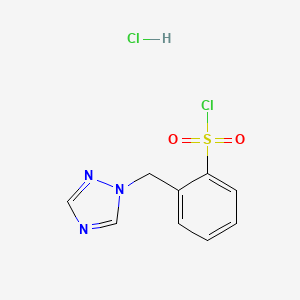
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3419445.png)


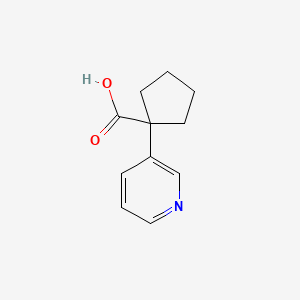
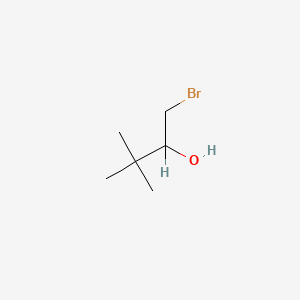

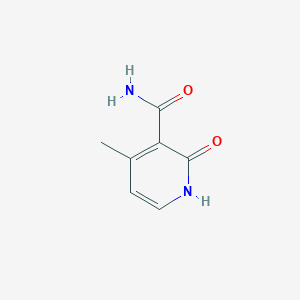

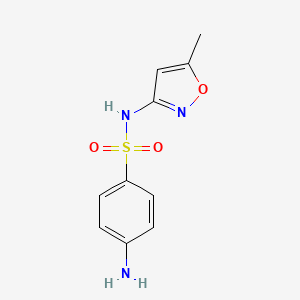
![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B3419528.png)
